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molecular formula C14H17NO4 B2594932 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid CAS No. 208774-11-2

1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid

Cat. No. B2594932
M. Wt: 263.293
InChI Key: GBLIAEPBAXYOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316482B1

Procedure details

To a solution of indole-4-carboxylic acid (500 mg) in methanol (9 ml) and conc. hydrochloric acid (1.0 ml) was added a portion of sodium cyanoborohydride (487 mg) at 0° C. and the mixture was stirred at ambient temperature for 1 hour. The suspension was diluted with water (10 ml) and then the clear solution was neutralized with 2N sodium hydroxide aqueous solution. Methanol was removed and the aqueous solution was diluted with dioxane (15 ml) and 1N sodium hydroxide aqueous solution (10 ml). To the mixture was added portionwise di-tert-butyl dicarbonate (813 mg) and the solution was stirred at ambient temperature for 2 hours. The solution was neutralized with 1N hydrochloric acid and diluted with ethyl acetate (30 ml). The resulting solution was washed with brine, dried over magnesium sulfate and concentrated in vacuo. The solid was triturated with diethyl ether:n-hexane (1:9) to give 1-tert-butoxycarbonylindoline-4-carboxylic acid (727 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([OH:12])=[O:11])[C:4]=2[CH:3]=[CH:2]1.C([BH3-])#N.[Na+].[OH-:17].[Na+].[CH3:19][OH:20]>Cl.O>[C:4]([O:17][C:19]([N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([OH:12])=[O:11])[C:4]=2[CH2:3][CH2:2]1)=[O:20])([CH3:5])([CH3:9])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)O
Name
Quantity
487 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
9 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was removed
ADDITION
Type
ADDITION
Details
the aqueous solution was diluted with dioxane (15 ml) and 1N sodium hydroxide aqueous solution (10 ml)
ADDITION
Type
ADDITION
Details
To the mixture was added portionwise di-tert-butyl dicarbonate (813 mg)
STIRRING
Type
STIRRING
Details
the solution was stirred at ambient temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
The resulting solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether:n-hexane (1:9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C(=CC=CC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 727 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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